

Head-to-Head Comparison: T-1095A and Dapagliflozin in SGLT Inhibition

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Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200

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In the landscape of therapeutic agents targeting sodium-glucose cotransporters (SGLTs) for the management of type 2 diabetes, **T-1095A** and dapagliflozin represent two distinct approaches to modulating glucose reabsorption. While direct head-to-head clinical studies are not readily available in published literature, a comparative analysis can be synthesized from individual preclinical and clinical data. This guide provides an objective comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro inhibitory potency of T-1095 (the prodrug of **T-1095A**) and dapagliflozin against human SGLT1 and SGLT2. It is important to note that T-1095 is metabolized to its active form, **T-1095A**, which is reportedly approximately 10 times more potent. However, specific IC50 values for **T-1095A** are not consistently available in the public domain.

Inhibitor	Target	IC50 (μM)	Selectivity (SGLT1/SGLT2)
T-1095	hSGLT1	22.8	~0.1
hSGLT2	2.3		
Dapagliflozin	hSGLT1	1.4	>1200-fold
hSGLT2	0.0011		

Table 1: In Vitro Inhibitory Potency (IC50) of T-1095 and Dapagliflozin.

Inhibitor	In Vivo Effect	Animal Model	Key Findings
T-1095	Increased urinary glucose excretion	Streptozotocin-induced diabetic rats	Dose-dependently suppressed fed glucose levels. [1]
Reduced blood glucose and HbA1c	Streptozotocin-induced diabetic rats and yellow KK mice	Long-term treatment showed sustained glycemic control.	
Dapagliflozin	Increased urinary glucose excretion	Normal and diabetic rats	Acutely induced renal glucose excretion.
Reduced hyperglycemia	Zucker diabetic fatty (ZDF) rats	Improved glucose tolerance and reduced hyperglycemia.	

Table 2: Summary of In Vivo Efficacy in Preclinical Models.

Experimental Protocols

The determination of the inhibitory activity of SGLT inhibitors involves a series of standardized in vitro and in vivo experiments.

In Vitro SGLT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against SGLT1 and SGLT2.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
- Glucose Uptake Assay:
 - Cells are seeded in 96-well plates and grown to confluence.
 - The cells are washed with a sodium-free buffer to remove any residual glucose.
 - A sodium-containing buffer is added, along with varying concentrations of the test inhibitor (e.g., **T-1095A** or dapagliflozin).
 - A radiolabeled or fluorescent glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to initiate glucose uptake.
 - After a defined incubation period, the uptake is stopped by washing the cells with ice-cold sodium-free buffer.
 - The amount of intracellular glucose analog is quantified using a scintillation counter (for radiolabeled analogs) or a fluorescence plate reader (for fluorescent analogs).
- Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control group without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.[\[2\]](#)

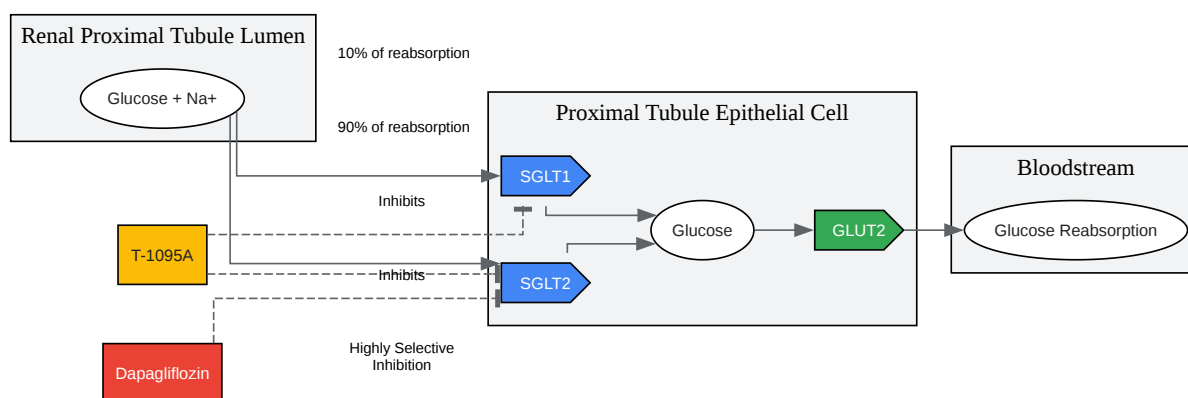
In Vivo Urinary Glucose Excretion Study

Objective: To assess the pharmacodynamic effect of an SGLT inhibitor on renal glucose excretion in an animal model.

Methodology:

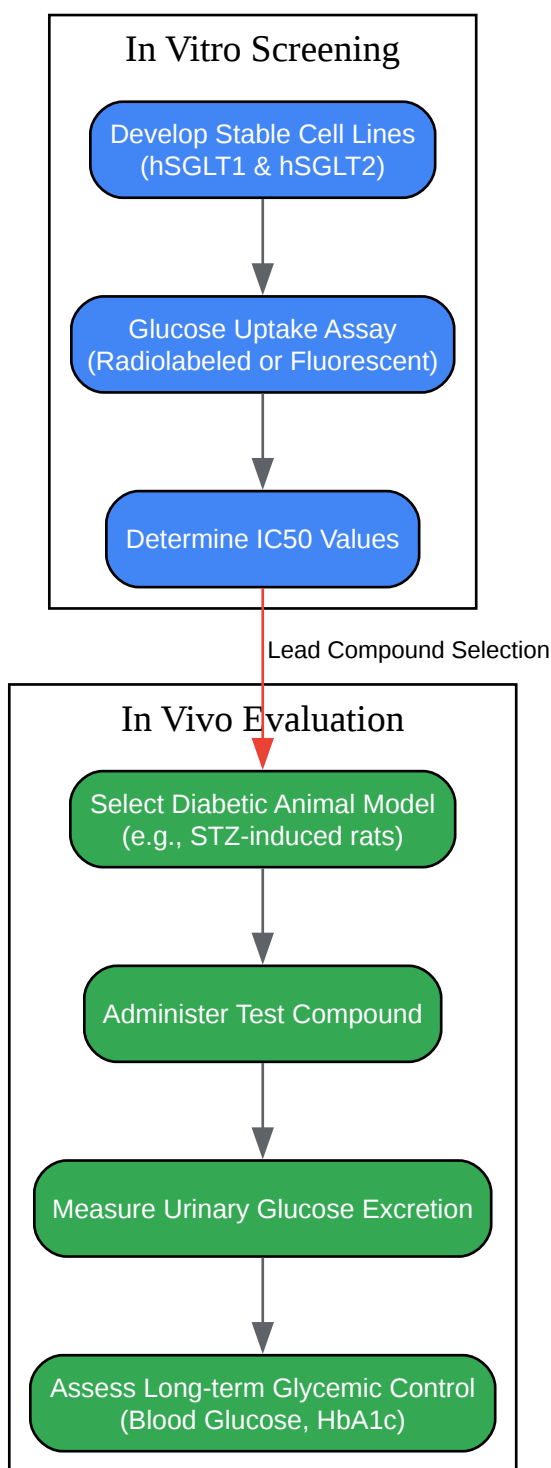
- **Animal Models:** Diabetic animal models, such as streptozotocin (STZ)-induced diabetic rats or Zucker diabetic fatty (ZDF) rats, are commonly used.
- **Drug Administration:** The test compound is administered orally or via another appropriate route.
- **Urine Collection:** Animals are housed in metabolic cages that allow for the collection of urine over a specified period (e.g., 24 hours).
- **Glucose Measurement:** The total volume of urine is measured, and the glucose concentration in the urine is determined using a glucose oxidase assay or a similar method.
- **Data Analysis:** The total amount of glucose excreted in the urine is calculated and compared between the treated and vehicle control groups.^[1]

Mandatory Visualization



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Caption: Signaling pathway of SGLT1/SGLT2 inhibition by **T-1095A** and dapagliflozin.



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Caption: General experimental workflow for the evaluation of SGLT inhibitors.

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